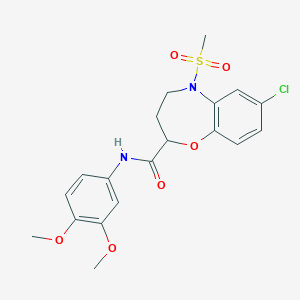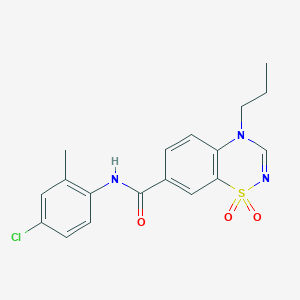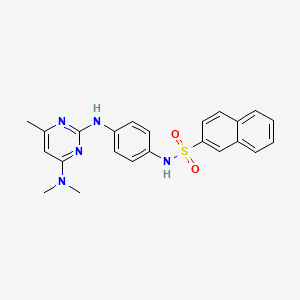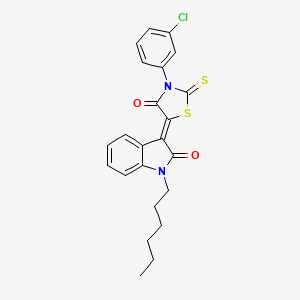
7-chloro-N-(3,4-dimethoxyphenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-CHLORO-N-(3,4-DIMETHOXYPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes a chlorinated benzoxazepine core, a methanesulfonyl group, and a dimethoxyphenyl moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
The synthesis of 7-CHLORO-N-(3,4-DIMETHOXYPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves multiple steps, including the formation of the benzoxazepine core, chlorination, and the introduction of the methanesulfonyl and dimethoxyphenyl groups. Common synthetic routes may involve the use of reagents such as chlorinating agents, sulfonyl chlorides, and methoxy-substituted phenyl compounds. Industrial production methods would likely optimize these steps for scalability and efficiency, potentially involving catalytic processes and continuous flow techniques .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may target the methanesulfonyl group or the benzoxazepine ring.
Substitution: The chlorinated benzoxazepine core can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. .
Applications De Recherche Scientifique
7-CHLORO-N-(3,4-DIMETHOXYPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antimalarial, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals .
Mécanisme D'action
The mechanism of action of 7-CHLORO-N-(3,4-DIMETHOXYPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar compounds to 7-CHLORO-N-(3,4-DIMETHOXYPHENYL)-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE include other benzoxazepine derivatives and compounds with similar functional groups. These compounds may share some biological activities but differ in their potency, selectivity, and specific applications. Examples of similar compounds include:
- 7-CHLORO-N-(3,4-DIMETHOXYPHENETHYL)-4-QUINAZOLINAMINE
- 7-CHLORO-N-(3,4-DIMETHOXYPHENETHYL)-4-QUINAZOLINAMINE
- 7-CHLORO-N-(3,4-DIMETHOXYPHENETHYL)-4-QUINAZOLINAMINE .
Propriétés
Formule moléculaire |
C19H21ClN2O6S |
|---|---|
Poids moléculaire |
440.9 g/mol |
Nom IUPAC |
7-chloro-N-(3,4-dimethoxyphenyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C19H21ClN2O6S/c1-26-16-7-5-13(11-18(16)27-2)21-19(23)17-8-9-22(29(3,24)25)14-10-12(20)4-6-15(14)28-17/h4-7,10-11,17H,8-9H2,1-3H3,(H,21,23) |
Clé InChI |
BRCXYTUYOSBGMA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)NC(=O)C2CCN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B11234935.png)

![1-[(2-chlorobenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide](/img/structure/B11234944.png)
![N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2-methylaniline](/img/structure/B11234964.png)
![N~6~-[2-(dimethylamino)ethyl]-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11234967.png)
![N~4~-(4-chlorophenyl)-N~6~-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11234969.png)
![N-{2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]propan-2-yl}-4-(propan-2-yl)aniline](/img/structure/B11234981.png)
![N-(5-chloro-2-methylphenyl)-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B11234982.png)
![N-(4-fluorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11234986.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11234991.png)

![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B11235003.png)
![2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-1H-benzimidazole](/img/structure/B11235017.png)
